molecular formula C12H10ClNO B8188749 7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole

7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole

Cat. No.: B8188749
M. Wt: 219.66 g/mol
InChI Key: FWIYCUUNUDFDPE-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole (CAS# 2555249-93-7) is a high-purity chemical reagent with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol. It is supplied for research use only and is not intended for diagnostic or therapeutic applications. This compound features a naphtho[1,2-d]oxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Oxazole derivatives are extensively investigated as key intermediates for the synthesis of new chemical entities, particularly for their antimicrobial and anticancer properties . Research indicates that 5-aryl-2-methyloxazole derivatives, structurally related to this compound, have demonstrated significant antiproliferative activities against human cancer cell lines such as MCF-7 (breast carcinoma), A549 (lung carcinoma), and Hela (cervical carcinoma) in vitro . The specific substitution pattern of the oxazole ring, including the 7-chloro and 2-methyl groups on the dihydronaphtho-fused system, is a critical structural determinant that may influence its biological activity and research utility . Fused oxazole derivatives, including naphtho[2,3-d]oxazole systems, have also been explored in photochemistry applications, such as serving as photocleavable protecting groups for carboxylic acids like amino acids . Researchers value this compound for its potential in developing novel therapeutic agents and as a versatile building block in organic synthesis.

Properties

IUPAC Name

7-chloro-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-7-14-12-10-4-3-9(13)6-8(10)2-5-11(12)15-7/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIYCUUNUDFDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CCC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 7-Chloro-2-naphthol Derivatives

The most widely reported method involves cyclocondensation of 7-chloro-2-naphthol with methylamine derivatives. In this approach, 7-chloro-2-naphthol is reacted with methyl glycine or its ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization to form the oxazole ring.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or toluene

  • Temperature: 80–100°C

  • Catalyst: POCl₃ or p-toluenesulfonic acid (p-TsOH)

  • Yield: 70–78%

A key limitation is the formation of byproducts due to incomplete cyclization, necessitating rigorous purification via column chromatography.

One-Stage Oxazole Ring Closure

A patent-pending method (WO2000053589A1) describes a one-stage process using sterically hindered bases to facilitate simultaneous elimination and cyclization. Starting from a pre-functionalized naphthalene precursor, diisopropylethylamine (Hünig’s base) promotes the elimination of a leaving group (e.g., chloride) while inducing ring closure.

Optimized Protocol:

  • Substrate: 7-Chloro-2-(chloromethyl)naphthalene

  • Base: Diisopropylethylamine (2.5 equiv)

  • Solvent: DCM

  • Temperature: 50°C for 5–8 hours

  • Workup: Neutralization with HCl, extraction into DCM

  • Yield: 85–90%

This method eliminates intermediate isolation, reducing production time by 40% compared to traditional approaches.

Optimization of Reaction Parameters

Solvent Effects

Polar protic solvents like methanol enhance nucleophilicity in cyclocondensation reactions but may impede elimination steps. Conversely, aprotic solvents (e.g., DCM) favor base-mediated dehydrohalogenation, as evidenced by a 15% yield increase in one-stage syntheses.

Catalytic Systems

Camphor sulfonic acid (CSA) outperforms conventional acids in cyclocondensation, achieving 82% yield at 0.1 equiv loading. For base-catalyzed routes, potassium carbonate in methanol minimizes side reactions during methyl ester formation.

Industrial-Scale Production

Batch vs. Continuous Flow Processes

Batch Process:

  • Advantages: High purity (≥98% by HPLC)

  • Challenges: Scalability limits due to exothermic reactions

Continuous Flow Process:

  • Throughput: 2 kg/hour

  • Conditions: Microreactor technology with real-time pH monitoring

  • Yield: 88% with 99% purity

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

MethodStarting MaterialCatalystYield (%)Purity (%)
Cyclocondensation7-Chloro-2-naphtholPOCl₃7895
One-Stage Ring Closure7-Chloro-2-(chloromethyl)naphthaleneHünig’s base9099

Purification and Characterization

Recrystallization

Recrystallization from ethanol/water (3:1) removes unreacted starting materials, yielding crystals with melting points of 142–144°C.

Chromatographic Techniques

Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves regioisomeric byproducts, though it reduces overall yield by 10–12% .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphtho[1,2-d]oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with different substitution patterns.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted naphtho[1,2-d]oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the naphtho[1,2-d]oxazole ring .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Melting Point Stability Notes
7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole Cl (C7), CH₃ (C2), 4,5-dihydro C₁₂H₁₀ClNO 219.67 Not reported Likely sensitive to heat/light (analogous to indenooxazoles )
2-Methylnaphtho[1,2-d]oxazole (CAS 85-15-4) CH₃ (C2) C₁₂H₉NO 183.21 -15°C Stable as pale yellow oil
7-(Hexyloxy)-4,5-dihydronaphtho[2,1-d][1,2]oxazole (CAS 62324-81-6) OHex (C7), 4,5-dihydro C₁₉H₂₃NO₂ 305.39 Not reported Requires 0–6°C storage
(E)-2-(4-Methylstyryl)naphtho[1,2-d]oxazole Styryl (C2), CH₃ (styryl) C₂₀H₁₅NO 285.34 Not reported High fluorescence stability

Key Observations :

  • The chloro substituent in the target compound increases molecular weight and polarity compared to non-halogenated analogs like 2-Methylnaphtho[1,2-d]oxazole.

Electronic and Fluorescence Properties

Table 2: Electronic Properties and Fluorescence

Compound Name Fluorescence Quantum Yield (Φ) ΔE_ST (eV) Applications
This compound Not reported Not studied Potential bioactive agent
(E)-2-(4-Methylstyryl)naphtho[1,2-d]oxazole 0.7–1.0 N/A Fluorescent probes
BOX (10-(4-(benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine) N/A <0.1 OLEDs (TADF emitter)

Key Observations :

  • Styryl-substituted naphthooxazoles exhibit high fluorescence quantum yields (Φ = 0.7–1.0) due to extended π-conjugation . The target compound’s chloro group may quench fluorescence via heavy atom effects.
  • Unlike BOX derivatives, the target compound lacks donor-acceptor architecture, making TADF (thermally activated delayed fluorescence) unlikely .

Key Observations :

  • The chloro group may enhance binding to hydrophobic enzyme pockets, similar to fluorophenyl-naphthooxazoles .
  • Larger polycyclic systems (e.g., phenanthrooxazoles) show broader anticancer activity, suggesting that the target compound’s smaller core may limit its scope .

Biological Activity

7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological effects, including antibacterial and anticancer properties, and discusses its mechanisms of action.

The molecular formula of this compound is C_{11}H_{10}ClN_O. Its structure features a naphthalene ring fused with an oxazole moiety, which is significant for its biological interactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance:

  • Mechanism of Action : The compound demonstrates broad-spectrum activity against various Gram-positive bacteria. Its bactericidal action is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Case Study : In a study evaluating a series of oxazole derivatives, compounds structurally related to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 50 µM to 100 µM .
Bacterial Strain MIC (µM) Activity
Staphylococcus aureus50Strongly Inhibitory
Escherichia coli75Moderately Inhibitory
Bacillus subtilis100Moderately Inhibitory

Anticancer Activity

The compound has also been investigated for its anticancer potential.

  • Cell Line Studies : In vitro studies using human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) have shown that derivatives of naphtho[1,2-d]oxazole can induce cytotoxicity. The mechanism involves the inhibition of topoisomerase I activity, leading to DNA damage and apoptosis in cancer cells .
  • Research Findings : A study demonstrated that modifications in the naphtho[1,2-d]oxazole scaffold could enhance its antiproliferative activity. The most effective derivatives exhibited IC50 values in the low micromolar range against both cell lines tested .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of topoisomerases, enzymes crucial for DNA replication and transcription.
  • Cell Cycle Arrest : By inducing DNA damage through topoisomerase inhibition, the compound can cause cell cycle arrest in the G2/M phase.
  • Apoptosis Induction : The resultant DNA damage triggers apoptotic pathways in cancer cells.

Q & A

Q. How can SAR studies guide the design of analogs with improved pharmacokinetic properties?

  • Methodology : Modify lipophilicity via substituent variation (e.g., replacing chloro with fluoromethyl groups). Assess logP (via HPLC) and metabolic stability (e.g., liver microsome assays) to optimize bioavailability .

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